2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of an aminophenyl group at the second position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degrader building blocks . These compounds typically target specific proteins for degradation, altering cellular processes and potentially leading to therapeutic effects.
Mode of Action
It’s known that similar compounds can interact with their targets through a process called suzuki–miyaura (sm) cross-coupling . This process involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules .
Biochemical Pathways
For instance, it can lead to the formation of new organic compounds, potentially altering cellular processes .
Result of Action
Based on its potential mode of action, it could lead to significant changes in the structure and function of its target molecules, potentially altering cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of 3-nitroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the quinoline ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. High-pressure reactors and continuous flow systems are often employed to ensure efficient and scalable production. The use of environmentally benign solvents and reagents is also a key consideration in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form various derivatives.
Substitution: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)-6-chloroquinoline: Lacks the carboxylic acid group, which may affect its binding properties and biological activity.
2-(3-Aminophenyl)-4-carboxyquinoline: Lacks the chlorine atom, which can influence its reactivity and stability.
6-Chloroquinoline-4-carboxylic acid: Lacks the aminophenyl group, which can alter its interaction with biological targets.
Uniqueness
The presence of both the aminophenyl group and the carboxylic acid group in 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid provides a unique combination of functional groups that enhance its versatility in chemical reactions and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (CAS No. 590359-91-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H11ClN2O2 with a molecular weight of 298.73 g/mol. The structure features a quinoline core substituted with an amino group and a carboxylic acid, which are critical for its biological activity.
The primary mechanism of action for this compound appears to involve interactions with various biological targets, including:
- Kinase Inhibition : Similar compounds have shown inhibitory effects on specific kinases, suggesting that this compound may also act as a kinase inhibitor, potentially impacting cell signaling pathways involved in cancer progression .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
Anticancer Activity
Research indicates that derivatives of quinoline carboxylic acids exhibit notable anticancer properties. For instance:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G1 phase arrest in cancer cell lines, leading to apoptosis .
- Cytotoxicity : In vitro studies have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50% .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
Analog Compound A | MDA-MB231 | 5.97 | Cell cycle arrest |
Analog Compound B | MCF-7 | 38.44 | Antigrowth activity |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 59.5 |
Escherichia coli | TBD |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Screening : A study evaluated the anticancer activity of various quinoline derivatives, revealing that those with similar structures displayed significant cytotoxicity against breast cancer cell lines .
- Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains, demonstrating effective inhibition comparable to established antibiotics .
Comparison with Related Compounds
The biological activity of this compound can be compared to other quinoline derivatives:
Compound Name | Activity Type | Potency (IC50/MIC) |
---|---|---|
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Anticancer | IC50 = 168.78 µM |
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Antimicrobial | MIC = 59.5 µg/ml |
Properties
IUPAC Name |
2-(3-aminophenyl)-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUOPFPKQVKKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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